molecular formula C11H14O5S B14496082 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione CAS No. 64961-89-3

6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione

Cat. No.: B14496082
CAS No.: 64961-89-3
M. Wt: 258.29 g/mol
InChI Key: PJSOEWZGOGANAH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione is a complex organic compound with a unique structure that includes a benzoxathiine ring

Preparation Methods

The synthesis of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione can be compared with similar compounds such as:

  • 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .

Properties

CAS No.

64961-89-3

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

6,7-dimethoxy-3-methyl-3,4-dihydro-2,1λ6-benzoxathiine 1,1-dioxide

InChI

InChI=1S/C11H14O5S/c1-7-4-8-5-9(14-2)10(15-3)6-11(8)17(12,13)16-7/h5-7H,4H2,1-3H3

InChI Key

PJSOEWZGOGANAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC

Origin of Product

United States

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